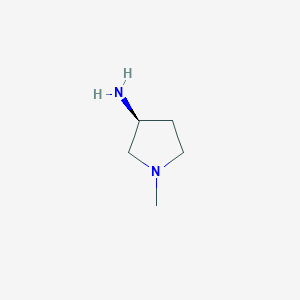
1-Methyl-5-trifluoromethylbenzimidazole
Overview
Description
1-Methyl-5-trifluoromethylbenzimidazole is a chemical compound with the molecular formula C9H7F3N2 . It has a molecular weight of 200.16 . The IUPAC name for this compound is 1-methyl-5-(trifluoromethyl)-1H-benzimidazole .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-trifluoromethylbenzimidazole consists of a benzimidazole core with a methyl group attached at the 1-position and a trifluoromethyl group attached at the 5-position . The InChI code for this compound is 1S/C9H7F3N2/c1-14-5-13-7-4-6 (9 (10,11)12)2-3-8 (7)14/h2-5H,1H3 .Physical And Chemical Properties Analysis
1-Methyl-5-trifluoromethylbenzimidazole has a molecular weight of 200.16 .Scientific Research Applications
Proton Conductivity and Fuel Cell Applications
Research by Schechter and Savinell (2002) explored the use of imidazole derivatives as additives in polybenzimidazole membranes equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolytes in fuel cells. The study found that different concentrations of additives like 1-methyl imidazole could significantly affect the conductivity of these membranes at temperatures ranging from 80-200°C under various humidity conditions, indicating the potential of these compounds in enhancing fuel cell efficiency (Schechter & Savinell, 2002).
Agricultural Applications and Fungicide Delivery
In agriculture, the incorporation of benzimidazole derivatives into polymeric and solid lipid nanoparticles has been investigated for the sustained release of fungicides like carbendazim and tebuconazole. Campos et al. (2015) demonstrated that these nanoparticles offer advantages such as altered release profiles, reduced environmental and human toxicity, and improved transfer to the action site. This suggests a promising approach for treating and preventing fungal diseases in plants with enhanced efficiency and safety (Campos et al., 2015).
Ferroelectric and Antiferroelectric Properties
Horiuchi et al. (2012) discovered that chains of amphoteric molecules like benzimidazoles, due to their dipolar nature, can be electrically switchable in the crystalline state through proton tautomerization, exhibiting high electric polarization at room temperature. This finding opens avenues for the development of lead- and rare-metal-free ferroelectric devices, leveraging the chemical stability and ubiquitous presence of the imidazole unit in biological systems (Horiuchi et al., 2012).
Chemical and Material Science
Vagedes et al. (2003) explored the chemical behavior of tris(pentafluorophenyl)borane adducts with substituted imidazoles, including 1-methylbenzimidazole. Their work provides insights into conformational features and the dynamic behavior of these compounds upon deprotonation, revealing potential applications in material science for developing new materials with specific electronic and structural properties (Vagedes et al., 2003).
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-5-13-7-4-6(9(10,11)12)2-3-8(7)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMXBWXWQILZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617690 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-trifluoromethylbenzimidazole | |
CAS RN |
53483-66-2 | |
| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




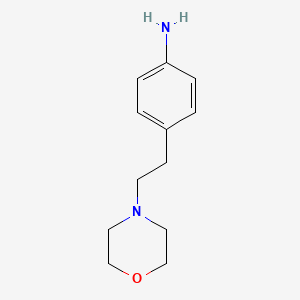
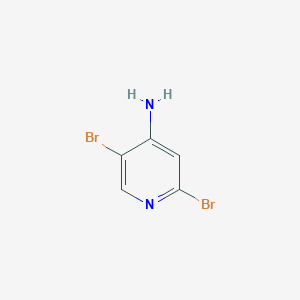
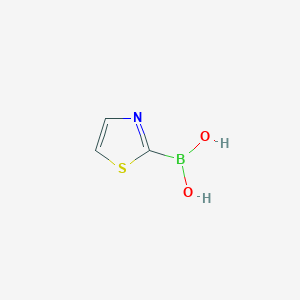
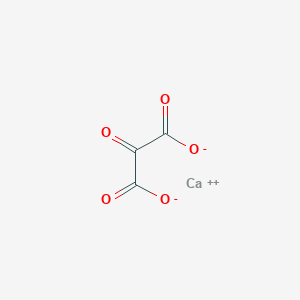


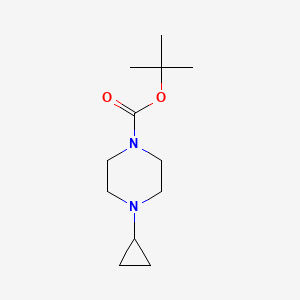
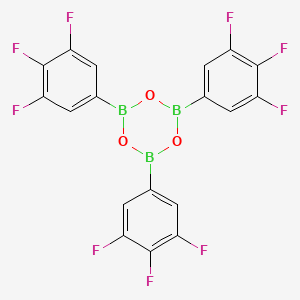
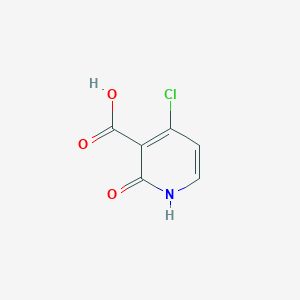
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
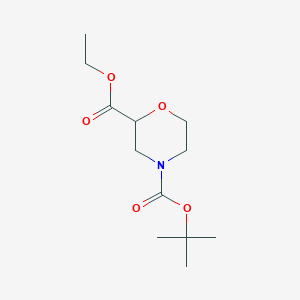
![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)
